molecular formula C19H20N2O2S B2651014 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea CAS No. 2034605-10-0

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea

Cat. No.: B2651014
CAS No.: 2034605-10-0
M. Wt: 340.44
InChI Key: KAXSJWXXEBVFDF-UHFFFAOYSA-N
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Description

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea is a synthetic organic compound featuring a benzo[b]thiophene core linked to an o-tolyl group via a hydroxypropyl-substituted urea bridge. The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with diverse biological activities . Research into analogous urea-containing benzo[b]thiophene derivatives has indicated potential therapeutic applications, particularly as agents for reducing blood pressure and promoting diuresis . The specific structural motifs present in this molecule—including the urea linkage, the hydrophobic aromatic regions (benzo[b]thiophene and o-tolyl), and the hydroxypropyl spacer—suggest it may interact with specific biological targets, potentially modulating enzymatic or receptor activity. This compound is intended for research purposes only, providing a valuable building block or intermediate for chemical synthesis and a candidate for pharmacological profiling in drug discovery programs. Researchers can utilize this chemical to explore structure-activity relationships, mechanism of action, and to develop new bioactive molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-13-7-3-5-9-15(13)21-18(22)20-12-19(2,23)17-11-14-8-4-6-10-16(14)24-17/h3-11,23H,12H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXSJWXXEBVFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea typically involves multiple steps:

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea can undergo various chemical reactions:

    Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride followed by nucleophilic substitution.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., gold(I) complexes), and specific temperature and pH conditions.

Scientific Research Applications

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s benzo[b]thiophene core makes it a candidate for organic semiconductors and other electronic materials.

    Biological Studies: Its interactions with enzymes and receptors can be studied to understand its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. The benzo[b]thiophene moiety may interact with hydrophobic pockets in proteins, while the hydroxypropyl and urea groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[b]thiophene Acrylonitrile Derivatives

Compounds such as [Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile] (31) and its analogs exhibit potent anticancer activity (GI₅₀: <10–100 nM) against 60 human cancer cell lines . Unlike the target urea derivative, these acrylonitriles lack the hydroxypropyl-urea backbone but share the benzo[b]thiophene core.

Compound Core Structure Substituents GI₅₀ (nM) Key Feature
Target Urea Derivative Benzo[b]thiophene + urea 2-hydroxypropyl, o-tolyl N/A Potential kinase modulation
Compound 31 Benzo[b]thiophene 3,4-dimethoxyphenyl, acrylonitrile <10 P-gp resistance evasion

Pyrimidin-2-ol and Pyrimidin-2-thiol Analogs

Synthesized from benzofuran-thiophene hybrids, compounds like 4a-d and 5a-d (e.g., 4-(5-substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol) demonstrate structural parallels to the target compound . Activity data for these analogs focus on antimicrobial rather than anticancer effects, highlighting functional divergence based on core heterocycles .

Urea Derivatives with Benzoyl or Thiophene Substituents

Compounds such as 7a-d (e.g., 1-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea) feature urea linked to modified benzo[b]thiophene systems . The tetrahydrobenzo[b]thiophene core in 7a-d reduces aromaticity compared to the target compound, which may influence binding kinetics. Hydrazono and benzoyl groups in 7a-d introduce additional hydrogen-bond donors/acceptors, a property absent in the target molecule .

Key Research Findings and Limitations

Anticancer Potential: While acrylonitrile analogs show nanomolar potency, the target urea derivative’s efficacy remains uncharacterized. Urea groups in related compounds (e.g., 7a-d) are associated with kinase inhibitory activity, suggesting a plausible mechanism .

Synthetic Feasibility : The hydroxypropyl linker in the target compound may complicate synthesis compared to simpler acrylonitrile or pyrimidine analogs .

Structural Insights : Crystallographic data for similar compounds (e.g., refinement via SHELXL ) could guide structural optimization but are unavailable for the target molecule.

Biological Activity

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[b]thiophene moiety , a hydroxypropyl group , and a tolyl urea structure . Its IUPAC name is 1-[2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl]-3-(o-tolyl)urea, with the molecular formula C19H20N2O2SC_{19}H_{20}N_2O_2S.

The primary biological activity of this compound is believed to involve interaction with serotonin receptors, particularly the 5-HT1A receptor . This interaction suggests potential implications in mood regulation and anxiety management, as serotonin receptors are crucial in these biochemical pathways .

Anticancer Properties

Research indicates that compounds similar to 1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea exhibit significant anticancer activity. For instance, derivatives containing the benzo[b]thiophene structure have shown effectiveness against various human cancer cell lines, including breast and liver cancer cells. The mechanism often involves inhibition of cell proliferation and induction of apoptosis .

Antimicrobial Activity

The compound also displays antimicrobial properties. Studies have demonstrated that related benzo[b]thiophene derivatives possess antibacterial, antifungal, and antiprotozoal activities, indicating a broad spectrum of efficacy against different pathogens.

Case Studies

  • Antiproliferative Activity : In vitro studies on similar compounds have shown that they can inhibit the growth of various cancer cell lines. For example, certain derivatives were tested against human SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) cell lines, revealing moderate to high antiproliferative effects .
  • Serotonin Receptor Binding : Docking studies have confirmed that compounds with similar structures bind effectively to the 5-HT1A serotonin receptor, suggesting their potential as therapeutic agents for mood disorders .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/EffectReference
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(o-tolyl)ureaAnticancerInhibits proliferation in SK-Hep-1 cells
Benzo[b]thiophene Derivative AAntimicrobialEffective against S. aureus
5-HT1A Serotonin Receptor LigandMood RegulationBinds to 5-HT1A receptor

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea?

  • Methodology :

  • Use a stepwise condensation approach: First, couple the benzo[b]thiophen-2-yl moiety with a hydroxypropyl intermediate via nucleophilic substitution. Then, introduce the o-tolylurea group through carbodiimide-mediated coupling (e.g., EDC/HOBt) to minimize side reactions .
  • Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via 1H^1H-NMR (e.g., δ 7.8–7.2 ppm for benzo[b]thiophene protons) and LC-MS (expected [M+H]+^+ ~385.4 Da) .

Q. How can structural confirmation of this compound be achieved with limited analytical data?

  • Methodology :

  • Perform single-crystal X-ray diffraction (SCXRD) to resolve stereochemistry and hydrogen-bonding patterns, as demonstrated for structurally analogous ureas (e.g., 1-(1,3-Benzothiazol-2-yl)-3-benzoylthio-urea with R-factor = 0.035) .
  • Supplement with 13C^{13}C-NMR to verify carbonyl (C=O, ~155 ppm) and aromatic carbons, and FT-IR for urea N-H stretches (~3300 cm1^{-1}) .

Advanced Research Questions

Q. What experimental designs are critical for assessing the compound’s solubility and bioavailability in preclinical studies?

  • Methodology :

  • Use shake-flask method (pH 7.4 PBS) to measure aqueous solubility. If low (<10 µg/mL), employ co-solvency (e.g., DMSO/PEG 400) or cyclodextrin complexation .
  • Evaluate permeability via parallel artificial membrane permeability assay (PAMPA) with log P values compared to reference compounds (e.g., triclosan, log P ~4.8) .

Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?

  • Methodology :

  • Conduct forced degradation studies (0.1 M HCl/NaOH, 40°C) with HPLC monitoring (C18 column, acetonitrile/water gradient). Identify degradation products via HRMS (e.g., hydrolysis of urea to amine intermediates) .
  • Compare results with computational predictions (e.g., pKa calculations using ACD/Labs or SPARC) to validate lab findings .

Q. What approaches are recommended for identifying the compound’s biological targets?

  • Methodology :

  • Use affinity chromatography with immobilized compound to capture binding proteins from cell lysates, followed by tryptic digest and LC-MS/MS identification .
  • Perform molecular docking (AutoDock Vina) against receptors with known urea-binding pockets (e.g., sulfonylurea receptors) to prioritize in vitro assays .

Data Contradiction and Mechanistic Analysis

Q. How to address discrepancies in reported cytotoxicity data across cell lines?

  • Methodology :

  • Standardize assays using multiple cell lines (e.g., HEK293, HepG2) with ATP-based viability tests (CellTiter-Glo) and normalize to protein content.
  • Investigate off-target effects via kinome profiling (e.g., Eurofins KinaseProfiler) to identify kinase inhibition patterns .

Q. What mechanistic studies are needed to clarify its mode of action in enzyme inhibition?

  • Methodology :

  • Perform enzyme kinetics (e.g., Michaelis-Menten plots) with recombinant enzymes (e.g., cytochrome P450 isoforms) to determine inhibition constants (Ki_i) .
  • Use isotopic labeling (14C^{14}C-urea moiety) to track metabolic pathways in hepatocyte models .

Environmental and Safety Considerations

Q. How to evaluate the compound’s environmental persistence and ecotoxicity?

  • Methodology :

  • Follow OECD Guideline 301 for ready biodegradability testing (28-day closed bottle test).
  • Conduct acute toxicity assays (e.g., Daphnia magna LC50_{50}) and compare with structurally similar benzotriazoles (e.g., UV-328, LC50_{50} ~2.5 mg/L) .

Tables for Key Data

Property Method Expected Outcome Reference
Aqueous SolubilityShake-flask (pH 7.4)<50 µg/mL (requires formulation)
Log PHPLC-based determination~3.2 (moderate lipophilicity)
Thermal StabilityTGA/DSCDecomposition onset >200°C
Cytotoxicity (IC50 _{50})HEK293 CellTiter-Glo15–25 µM (cell line-dependent)

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